molecular formula C18H23N5O3S B2702196 N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide CAS No. 2309777-04-4

N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide

Cat. No.: B2702196
CAS No.: 2309777-04-4
M. Wt: 389.47
InChI Key: XSCASXNWCRJXBT-UHFFFAOYSA-N
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Description

Azabicyclo[3.2.1]octane as a Conformational Restriction Tool

The 8-azabicyclo[3.2.1]octane core imposes distinct stereoelectronic constraints that optimize ligand-receptor interactions. This bicyclic system reduces conformational flexibility, favoring bioactive poses while enhancing metabolic stability compared to monocyclic amines. The bridgehead nitrogen atom serves as a hydrogen bond acceptor, a feature critical for targeting enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and serotonin receptors. In N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide, the bicyclic framework positions the triazole and sulfonamide moieties in spatial orientations that mimic natural substrates, as observed in related NAAA inhibitors.

Triazole as a Multifunctional Bioisostere

The 1,2,4-triazol-1-yl group contributes to target engagement through three mechanisms:

  • Hydrogen bonding networks : The triazole’s nitrogen atoms participate in dipole-dipole interactions and hydrogen bonding with catalytic residues, as demonstrated in benzenesulfonamide-triazole hybrids targeting carbonic anhydrases.
  • Metabolic resistance : Unlike imidazole analogs, the 1,2,4-triazole ring resists oxidative metabolism, extending plasma half-life.
  • π-π stacking : The aromatic character facilitates stacking interactions with tyrosine/phenylalanine residues in enzyme active sites, a feature leveraged in antiprotozoal azabicyclo-nonane derivatives.

Sulfonamide as a Versatile Anchor

The N,N-dimethylbenzenesulfonamide group provides:

  • Acidic proton donation : The sulfonamide NH (pK~a~ 10–11) interacts with basic residues in enzyme pockets, as seen in NAAA inhibitors where sulfonamides stabilize tetrahedral intermediates.
  • Electrophilic sulfur center : The SO~2~ group polarizes adjacent bonds, enhancing binding affinity through charge-transfer interactions.
  • Tunable lipophilicity : N,N-dimethylation increases membrane permeability compared to unsubstituted sulfonamides, addressing a key limitation of earlier analogs.

Table 1 : Structural Contributions of Pharmacophores in this compound

Pharmacophore Key Interactions Biological Impact
Azabicyclo[3.2.1]octane Conformational restriction Enhanced target selectivity
1,2,4-Triazole H-bonding, π-stacking Improved enzyme inhibition
N,N-Dimethylsulfonamide Acidic proton donation, lipophilicity Increased bioavailability

Properties

IUPAC Name

N,N-dimethyl-4-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-21(2)27(25,26)17-7-3-13(4-8-17)18(24)23-14-5-6-15(23)10-16(9-14)22-12-19-11-20-22/h3-4,7-8,11-12,14-16H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCASXNWCRJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction followed by hydrogenation.

    Attachment of the Benzenesulfonamide Group: This is usually done through a sulfonylation reaction using a sulfonyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

Antimicrobial Activity

N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide has shown promising antimicrobial properties. Triazole derivatives are known for their effectiveness against a variety of bacteria and fungi. Studies have indicated that compounds containing triazole rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Potential

Recent research has focused on the anticancer properties of sulfonamide derivatives. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and cervical (HeLa) cancer cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase and α-glucosidase. These enzymes play crucial roles in neurodegenerative diseases and diabetes management, respectively. The inhibition of acetylcholinesterase can enhance cholinergic transmission, which is beneficial in treating Alzheimer's disease . Similarly, α-glucosidase inhibitors are vital in managing blood sugar levels in diabetic patients.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole-based compounds demonstrated that N,N-dimethyl derivatives exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study utilized the agar well diffusion method to assess efficacy against various pathogens, showing significant zones of inhibition .

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of N,N-dimethyl sulfonamides on cancer cell lines. The results indicated that certain modifications to the sulfonamide structure led to increased selectivity and potency against cancer cells while sparing normal cells . These findings suggest a pathway for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The benzenesulfonamide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Triazole-containing quinazolinones (e.g., quinconazole and fluquinconazole) share the 1,2,4-triazole group but differ in their bicyclic frameworks. These compounds are broad-spectrum fungicides, leveraging the triazole’s ability to inhibit ergosterol biosynthesis . In contrast, the target compound’s azabicyclo[3.2.1]octane core may confer distinct steric and electronic properties, altering binding affinity to fungal cytochrome P450 enzymes.

Compound Core Structure Application Key Substituents
Quinconazole Quinazolinone Fungicide 2,4-dichlorophenyl, triazole
Fluquinconazole Quinazolinone Fungicide 2,4-dichlorophenyl, triazole, fluorine
Target Compound Azabicyclo[3.2.1]octane Undocumented Triazole, sulfonamide, dimethyl

Pharmaceutical Intermediates

Abacavir-related intermediates (e.g., 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane) highlight the azabicyclo-triazole scaffold’s utility in antiviral drug synthesis. The target compound’s sulfonamide group distinguishes it from these intermediates, which prioritize isopropyl or benzyl substituents for protease inhibition .

Sulfonamide Derivatives

8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS: 2320851-67-8) shares the azabicyclo-triazole-sulfonyl backbone but replaces the dimethyl sulfonamide with a bromophenyl group. Key properties include:

Property Value Reference
Molecular Weight 397.29 g/mol
Boiling Point 569.4±60.0 °C (predicted)
Density 1.77±0.1 g/cm³
pKa 2.79±0.12 (predicted)

The bromophenyl group increases molecular weight and hydrophobicity compared to the target compound’s dimethyl sulfonamide, likely altering solubility and metabolic stability.

Biological Activity

N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its molecular formula is C18H23N5O3SC_{18}H_{23}N_{5}O_{3}S, and it has a molecular weight of 389.47 g/mol . This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound exhibits various biological activities, primarily due to its structural features that allow interaction with specific biological targets:

  • Inhibition of Enzymes : The presence of the triazole moiety suggests potential inhibitory effects on enzymes such as phospholipases and acetylcholinesterases .
  • Receptor Binding : The azabicyclo structure may facilitate binding to opioid receptors, particularly the delta subtype, which has been shown to be involved in pain modulation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antinociceptive Exhibits pain-relieving properties through opioid receptor modulation .
Antimicrobial Potential activity against various pathogens due to sulfonamide functionality.
Enzyme Inhibition Inhibits phospholipase A2 and acetylcholinesterase, impacting neurodegenerative processes .
Antifungal The triazole component may provide antifungal activity by disrupting fungal cell membranes .

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives, providing insights into the potential applications of this compound:

  • Opioid Receptor Studies : Research demonstrated that compounds with similar structures to N,N-dimethyl derivatives showed high affinity for delta opioid receptors and significant antinociceptive activity in animal models .
  • Enzyme Inhibition Studies : A study assessing a library of drugs found that compounds with a triazole ring effectively inhibited lysosomal phospholipase A2, indicating a potential mechanism for neuroprotective effects .
  • Antifungal Activity : Triazole-containing compounds have shown promise in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes .

Q & A

Basic: What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

Methodological Answer:
The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization or organometallic coupling. For example:

  • Radical Cyclization : Using n-tributyltin hydride (TBTH) and AIBN in toluene, azetidin-2-one precursors undergo cyclization with >99% diastereocontrol to form bicyclic structures .
  • Organometallic Reagents : Grignard reagents like 4-[bis(trimethylsilyl)amino]phenylmagnesium bromide react with azabicyclo intermediates to introduce functional groups (e.g., nitriles) at the 3-position of the bicyclo scaffold .
    Key Considerations : Optimize solvent polarity and initiator concentration to minimize side reactions.

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Multi-modal characterization is critical:

  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) to confirm molecular formula.
  • Spectroscopy :
    • NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm in 1^1H NMR), sulfonamide (δ 3.0–3.5 ppm for dimethyl groups), and bicyclo protons (δ 1.5–3.0 ppm) .
    • IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350–1150 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How do structural modifications (e.g., triazole substitution) influence pharmacological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation:

  • Triazole Position : Replace 1,2,4-triazole with tetrazole ( ) or imidazole to assess binding affinity to target receptors (e.g., kinases or GPCRs).
  • Sulfonamide Substitution : Compare N,N-dimethyl with N-alkyl or N-aryl groups to modulate lipophilicity and membrane permeability .
  • Bicyclo Conformation : Test endo vs. exo stereoisomers ( ) for steric effects on target engagement.
    Experimental Design : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking to correlate structural changes with activity .

Advanced: What methods are used to analyze the conformational dynamics of the azabicyclo[3.2.1]octane moiety?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to determine bond angles and torsional strain in the bicyclo system .
  • Dynamic NMR : Monitor coalescence of diastereotopic protons under variable temperature to assess ring-flipping energy barriers .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict stable conformers and compare with experimental data .

Advanced: How can researchers evaluate the compound’s cytotoxicity and off-target effects?

Methodological Answer:

  • In Vitro Cytotoxicity : Use Daphnia magna assays (EC50_{50} determination) for rapid screening of acute toxicity .
  • Cell-Based Assays :
    • MTT/PrestoBlue : Quantify metabolic activity in human cell lines (e.g., HEK293, HepG2) .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorescence microscopy.
  • Selectivity Profiling : Screen against kinase panels or GPCR arrays to identify off-target interactions .

Advanced: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-MS/MS :
    • Column : Reverse-phase C18 with gradient elution (acetonitrile/0.1% formic acid).
    • Detection : Multiple reaction monitoring (MRM) for sulfonamide (e.g., m/z 450 → 392 transition) .
  • Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma/urine.
  • Validation : Assess linearity (R2^2 > 0.99), LOQ (≤10 ng/mL), and matrix effects per FDA guidelines .

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